

A Comparative Analysis of 4-PivO-NMT Chloride and Its Tryptamine Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-PivO-NMT chloride

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This guide provides a comparative overview of 4-pivaloyloxy-N-methyltryptammonium (4-PivO-NMT) chloride and its structural analogs, primarily focusing on the structure-activity relationships (SAR) within the 4-substituted-N,N-dialkyltryptamine class. While **4-PivO-NMT chloride** is identified as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway with potential applications in neurogenesis, pain, and inflammation, direct comparative studies on its AMPK activity alongside its analogs are not readily available in the public domain. [\[1\]](#)

Therefore, this guide leverages a comprehensive study on a series of 4-hydroxy and 4-acetoxy-N,N-dialkyltryptamine analogs to provide insights into how structural modifications on the tryptamine scaffold influence biological activity. The primary endpoints in the cited study are related to serotonin 2A (5-HT_{2A}) receptor agonism, a common target for tryptamine derivatives. While distinct from AMPK modulation, this data provides a valuable surrogate for understanding the general pharmacological profile of this class of compounds.

Chemical Structures

The core structure of the compounds discussed is a tryptamine skeleton with substitutions at the 4-position of the indole ring and on the terminal amine.

4-PivO-NMT Chloride:

- 4-position: Pivaloyloxy group
- Amine: Quaternary methyltryptammonium chloride

Analogues (from comparative study):

- 4-position: Hydroxy (-OH) or Acetoxy (-OAc) group
- Amine: Various N,N-dialkyl substitutions (e.g., dimethyl, diethyl, dipropyl, etc.)

Comparative Performance Data

The following tables summarize the in vitro and in vivo activities of a series of 4-hydroxy and 4-acetoxy-N,N-dialkyltryptamine analogues at the 5-HT_{2A} receptor, as this is the most comprehensive comparative dataset currently available. This data is extracted from a study by Geyer et al. (2020) and is intended to illustrate the impact of structural modifications.

Table 1: In Vitro 5-HT_{2A} Receptor Agonist Potency (EC₅₀) and Efficacy (E_{max}) of 4-Hydroxy and 4-Acetoxy-N,N-dialkyltryptamine Analogues.

Compound	4-Substituent	N,N-Dialkyl Group	EC ₅₀ (nM)	E _{max} (%)
Psilocin	-OH	Dimethyl (DMT)	4.3	100
4-AcO-DMT	-OAc	Dimethyl (DMT)	83.1	100
4-HO-MET	-OH	Methyl, Ethyl	5.1	100
4-AcO-MET	-OAc	Methyl, Ethyl	98.2	100
4-HO-DET	-OH	Diethyl	3.8	100
4-AcO-DET	-OAc	Diethyl	60.5	100
4-HO-DPT	-OH	Dipropyl	12.1	95
4-AcO-DPT	-OAc	Dipropyl	150.3	98
4-HO-DIPT	-OH	Diisopropyl	25.1	90
4-AcO-DIPT	-OAc	Diisopropyl	355.2	92

Table 2: In Vivo Head-Twitch Response (HTR) Potency (ED50) in Mice for 4-Hydroxy and 4-Acetoxy-N,N-dialkyltryptamine Analogs.

Compound	4-Substituent	N,N-Dialkyl Group	ED50 (mg/kg)
Psilocin	-OH	Dimethyl (DMT)	0.8
4-AcO-DMT	-OAc	Dimethyl (DMT)	1.2
4-HO-MET	-OH	Methyl, Ethyl	1.1
4-AcO-MET	-OAc	Methyl, Ethyl	1.5
4-HO-DET	-OH	Diethyl	0.9
4-AcO-DET	-OAc	Diethyl	1.1
4-HO-DPT	-OH	Dipropyl	2.1
4-AcO-DPT	-OAc	Dipropyl	2.5
4-HO-DIPT	-OH	Diisopropyl	3.2
4-AcO-DIPT	-OAc	Diisopropyl	3.8

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay assesses the functional activity of the compounds at 5-HT₂ subtypes.

- **Cell Culture:** Stably transfected HEK-293 cells expressing the human 5-HT_{2A} receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
- **Assay Preparation:** Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
- **Compound Preparation:** Test compounds are serially diluted in the assay buffer to achieve a range of concentrations.

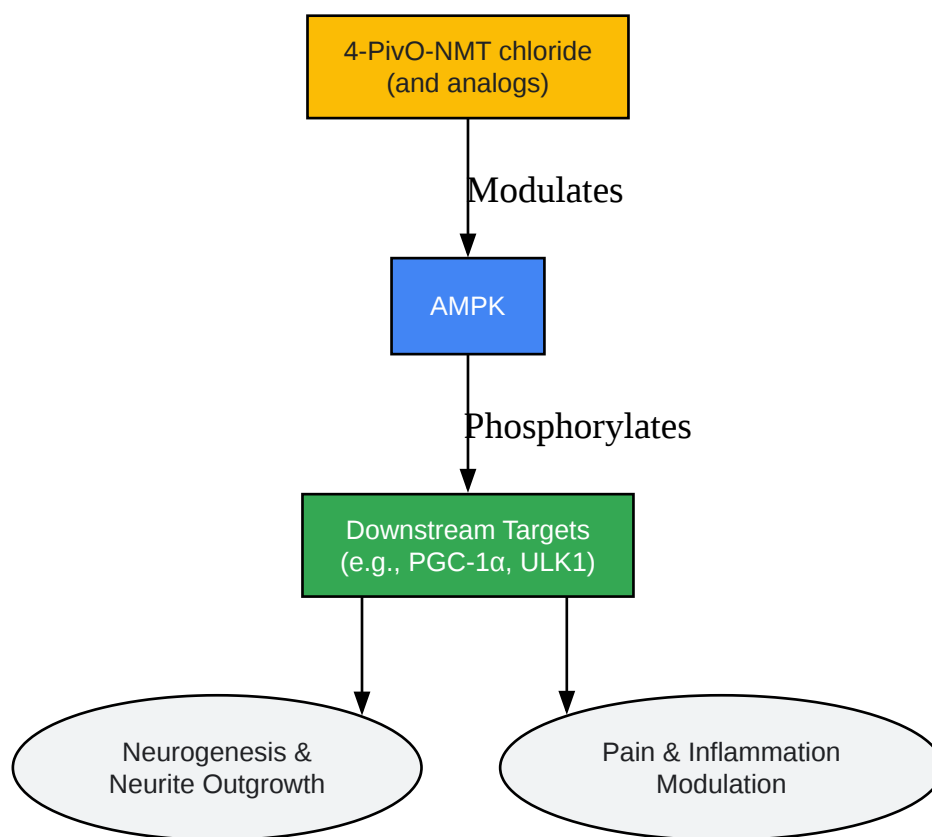
- **Data Acquisition:** The cell plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the addition of the test compounds. The compounds are then added, and the change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
- **Data Analysis:** The peak fluorescence response is normalized to the response of a reference agonist (e.g., serotonin). The EC50 and Emax values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation.

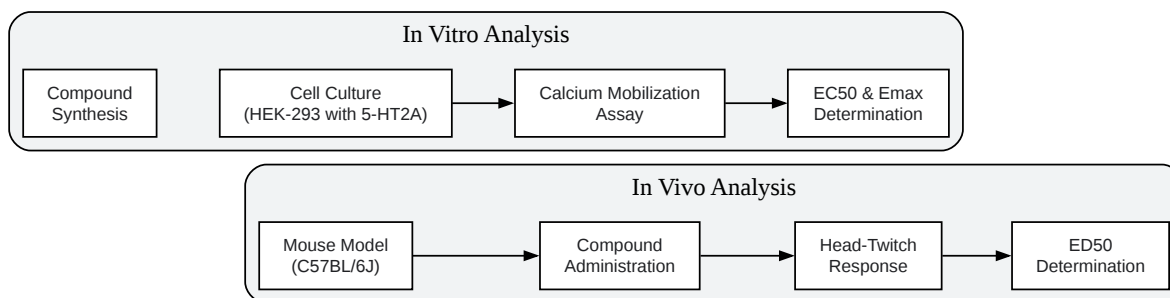
- **Animals:** Male C57BL/6J mice are used for the experiments. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
- **Compound Administration:** Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A vehicle control group is included in each experiment.
- **Behavioral Observation:** Immediately after injection, individual mice are placed in observation chambers. The number of head twitches is recorded for a period of 30-60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.
- **Data Analysis:** The total number of head twitches for each mouse is counted. The dose-response relationship is analyzed, and the ED50 value (the dose that produces 50% of the maximal response) is calculated using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Proposed signaling pathway for **4-PivO-NMT chloride** and its analogs via AMPK modulation.



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Caption: General experimental workflow for the comparative analysis of tryptamine analogs.

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References

- 1. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
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